molecular formula C24H42Br2Ca2O24 B1199587 Calcium bromolactobionate CAS No. 33659-28-8

Calcium bromolactobionate

Cat. No. B1199587
CAS RN: 33659-28-8
M. Wt: 954.5 g/mol
InChI Key: SPLCCDNCDMBUIX-FQBLWANUSA-J
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Description

Calcium Bromolactobionate is a chemical compound with the molecular formula C24H42Br2Ca2O24 . It has a molecular weight of 954.54 . The percent composition is C 30.20%, H 4.43%, Br 16.74%, Ca 8.40%, O 40.23% .


Molecular Structure Analysis

The molecular structure of Calcium Bromolactobionate is represented by the formula 2(C12H21O12).Ca.CaBr2 . This indicates that the compound is composed of two units of a complex organic molecule (C12H21O12), two calcium ions (Ca), and one calcium bromide (CaBr2) molecule .


Physical And Chemical Properties Analysis

Calcium Bromolactobionate has a molecular weight of 954.54 g/mol . The compound is composed of 52 heavy atoms . It has a complexity of 400, a topological polar surface area of 441 Ų, and a formal charge of 0 .

Scientific Research Applications

  • Prolactin, a hormone that can be modulated by bromocriptine, plays a significant role in vitamin D metabolism and calcium absorption during lactation in rats (Robinson et al., 1982).

  • Bromocriptine, a compound related to Calcium bromolactobionate, affects bone calcium turnover, formation, and resorption in lactating rats (Lotinun et al., 2003).

  • Calcium chloride treatment in broccoli microgreens alters their chemical composition, particularly glucosinolate content, which is significant for nutritional and health applications (Sun et al., 2015).

  • Endogenous prolactin modulates calcium absorption in the jejunum of suckling rats, suggesting a potential application in enhancing calcium absorption (Amnattanakul et al., 2005).

  • Prolactin is an important regulator of intestinal calcium transport, which could have implications for calcium supplementation and bone health strategies (Charoenphandhu & Krishnamra, 2007).

properties

IUPAC Name

dicalcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22O12.2BrH.2Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;;/h2*3-10,12-20H,1-2H2,(H,21,22);2*1H;;/q;;;;2*+2/p-4/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;;;/m11..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLCCDNCDMBUIX-FQBLWANUSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2].[Ca+2].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2].[Ca+2].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Br2Ca2O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955277
Record name Calcium bromide 4-O-hexopyranosylhexonate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

954.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium bromolactobionate

CAS RN

33659-28-8
Record name Calcium bromolactobionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033659288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bromide 4-O-hexopyranosylhexonate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis(4-O-(β-D-galactosyl)-]Dgluconate) - calcium bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM BROMOLACTOBIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46EGF47S9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Brambilla, A Martelli - Mutation Research/Reviews in Mutation Research, 2009 - Elsevier
This survey is a compendium of genotoxicity and carcinogenicity information of 838 marketed drugs, whose expected clinical use is continuous for at least 6 months or intermittent over …
Number of citations: 142 www.sciencedirect.com
P Luis, A Sá, A Mascaró - Microchimica Acta, 1967 - Springer
On décrit une méthode ultramicro pour la détection des iodures, chlorures et bromures, soit seuls soit en présence les uns des autres. La méthode peut aussi s'appliquer pour déceler …
Number of citations: 2 link.springer.com

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